molecular formula C12H12N2 B1603664 1-(4-Vinylbenzyl)-1H-imidazole CAS No. 78430-91-8

1-(4-Vinylbenzyl)-1H-imidazole

Cat. No. B1603664
CAS RN: 78430-91-8
M. Wt: 184.24 g/mol
InChI Key: RURRSGMFTZVXKB-UHFFFAOYSA-N
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Description

“1-(4-Vinylbenzyl)-1H-imidazole” is a chemical compound with the CAS Number: 78430-91-8 . It has a molecular weight of 184.24 and is typically found in a solid form .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of imidazole with vinylbenzyl chloride . The process involves heating a solution of these two compounds in chloroform at 50 °C for 8 hours . The resulting product is an oily liquid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H12N2 . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 351.3±11.0°C at 760 mmHg . The compound is stored in dry conditions at a temperature between 2-8°C .

Scientific Research Applications

Smart Regenerative Surfaces

  • Salt-Responsive Polymer Brushes : Poly(3-(1-(4-vinylbenzyl)-1H-imidazol-3-ium-3-yl) propane-1-sulfonate) (polyVBIPS) demonstrates salt-responsive properties. This material can switch between bio-adhesion and antifouling properties, showing potential for smart surfaces with regenerative capabilities (Chen et al., 2016).

Chemical Synthesis

  • 1,3-Dipolar Cycloaddition Reaction : Used as a catalyst for the 1,3-dipolar cycloaddition reaction of aryl nitrile oxides, demonstrating its role in synthetic chemistry (Korgavkar & Samant, 2018).
  • C(2)-Vinylation of Imidazoles : Employed in the direct vinylation of 1-substituted imidazoles, indicating its utility in organic synthesis (Trofimov et al., 2008).

Colorimetric Probes

  • Detection of Fe2+ in Water : 1-(4-Vinylbenzyl)-1H-imidazole derivatives were used to post-functionalize poly(vinylbenzyl chloride) nanofibers for detecting Fe2+ ions, showcasing its application in environmental monitoring (Ondigo et al., 2013).

Fuel Cell Applications

  • Anion Exchange Membranes : A novel anion exchange membrane based on copolymers of 1-(4-vinylbenzyl)-3-methyl-imidazolium chloride demonstrates high ionic conductivity and stability, highlighting its importance in fuel cell technology (Li et al., 2011).

Pharmaceutical Research

  • Enzyme Inhibition Studies : Imidazolidinium ligands derived from this compound have shown inhibition activities against certain enzymes, providing insights into pharmaceutical applications (Aktaş et al., 2017).

Material Sciences

  • Structural Studies : Quaternization of N-functionalized imidazoles, including vinyl-substituted variants, has led to the development of imidazolium salts, which are useful in materials research (Lampl et al., 2019).

Nanotechnology

  • Drug Delivery Systems : Ionic liquid monomers like 1-(4-vinylbenzyl)-3-methyl imidazolium chloride are synthesized for use in pH-sensitive positive charge nano carriers, indicating applications in targeted drug delivery (Mahkam et al., 2015).

Safety and Hazards

The safety information for “1-(4-Vinylbenzyl)-1H-imidazole” indicates that it may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-11-3-5-12(6-4-11)9-14-8-7-13-10-14/h2-8,10H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURRSGMFTZVXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592372
Record name 1-[(4-Ethenylphenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78430-91-8
Record name 1-[(4-Ethenylphenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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